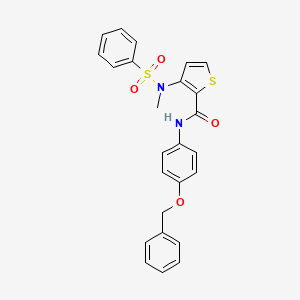

N-(4-(benzyloxy)phenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(4-(benzyloxy)phenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide" is a structurally complex molecule that may be related to various pharmacological activities due to the presence of a thiophene ring, a sulfonamide group, and a carboxamide linkage. These structural motifs are commonly found in molecules with diverse biological activities, such as endothelin receptor antagonism, prodrug potential, and antiarrhythmic properties .

Synthesis Analysis

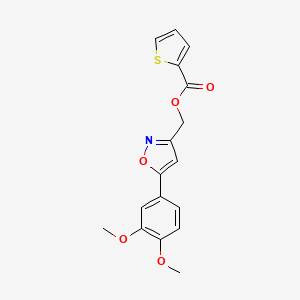

The synthesis of related thiophene carboxamide derivatives often involves multi-step reactions starting from simpler precursors. For example, substituted thiophene derivatives can be synthesized from reactions involving amino thiophene carboxamides with different organic reagents . Similarly, the synthesis of N-aryl and N,N-diethyl thiophene carboxamides can be achieved through reactions with salicylaldehyde and N-phenylthiourea . These methods suggest that the synthesis of the compound would likely involve the formation of the thiophene carboxamide core followed by subsequent functionalization with the appropriate sulfonamide and benzyloxyphenyl groups.

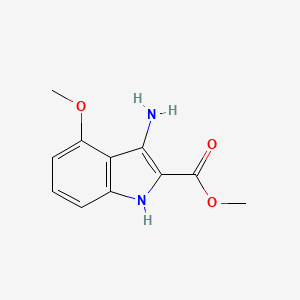

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as X-ray diffraction, IR spectroscopy, and density functional theory (DFT) calculations . These studies provide insights into the crystalline structure, molecular geometry, and electronic properties, such as HOMO and LUMO energies. For instance, the crystal structure and Hirshfeld surface analysis of a related N-methylsulfonamide derivative revealed significant intermolecular interactions that stabilize the molecular conformation .

Chemical Reactions Analysis

Thiophene carboxamide derivatives can undergo various chemical reactions, including hydrolysis and condensation, to form new compounds with potential biological activities . The reactivity of these compounds can be influenced by the substituents on the thiophene ring and the nature of the sulfonamide group. For example, the hydrolysis of benzothiadiazine derivatives can lead to the formation of N-methylsulfonamido phenyl formamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene carboxamide derivatives are influenced by their molecular structure. The presence of different functional groups can affect the compound's solubility, stability, and reactivity. For instance, the introduction of ionizable amino functions in the acyl moiety of N-methylsulfonamides can enhance water solubility while maintaining adequate lipophilicity at physiological pH . The electronic properties, such as HOMO and LUMO energies, can be indicative of the compound's chemical reactivity and potential as a drug candidate .

Applications De Recherche Scientifique

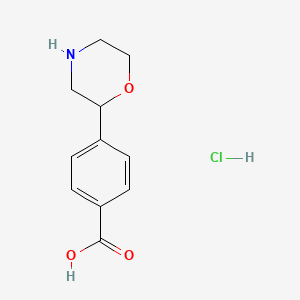

Aromatic Sulfonamide Inhibitors

Aromatic sulfonamides have been studied for their inhibitory activities against various carbonic anhydrase isoenzymes. Compounds such as 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide and others have shown nanomolar half-maximal inhibitory concentrations (IC50) against carbonic anhydrase (CA) isoenzymes, indicating their potential in targeting these enzymes for therapeutic applications (Supuran, Maresca, Gregáň, & Remko, 2013).

Copper-Catalyzed Reactions

Sulfonamides have been utilized in copper-catalyzed intermolecular amidation and imidation of unactivated alkanes, leading to the formation of N-alkyl products. This research expands the functionalization of alkanes and provides a pathway for the synthesis of complex molecules from simple substrates (Tran, Li, Driess, & Hartwig, 2014).

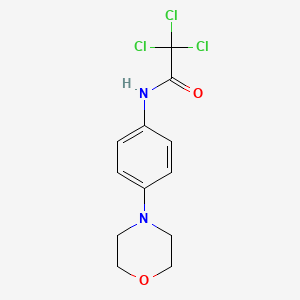

Antimicrobial Activities

Biologically active derivatives of sulfonamides have been synthesized and shown significant activities against bacterial and fungal strains. These compounds, including N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides, highlight the potential of sulfonamide derivatives in developing new antimicrobial agents (Babu, Pitchumani, & Ramesh, 2013).

Prodrug Forms for Sulfonamide Group

Research into prodrug forms for the sulfonamide group has led to the development of water-soluble amino acid derivatives of N-methylsulfonamides. These compounds have been evaluated for their potential as prodrugs, providing insights into the modification of sulfonamide-containing drugs to improve their solubility and pharmacokinetic profiles (Larsen, Bundgaard, & Lee, 1988).

Propriétés

IUPAC Name |

3-[benzenesulfonyl(methyl)amino]-N-(4-phenylmethoxyphenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O4S2/c1-27(33(29,30)22-10-6-3-7-11-22)23-16-17-32-24(23)25(28)26-20-12-14-21(15-13-20)31-18-19-8-4-2-5-9-19/h2-17H,18H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCRBVNSVQDYCLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(SC=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-chlorophenyl)[3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl]methanone](/img/structure/B2540530.png)

![3-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2540539.png)

![Methyl 3-({2-[(2-{[2-(cyclohexylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2540542.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2540543.png)

![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-methylpropanamide](/img/structure/B2540544.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2540545.png)